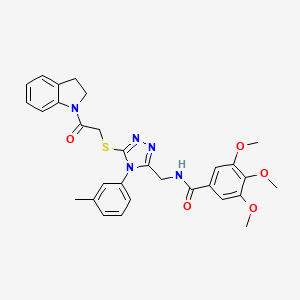

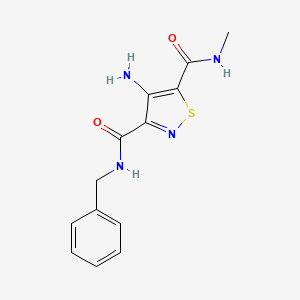

![molecular formula C12H16ClNO B2973336 Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride CAS No. 2361674-58-8](/img/structure/B2973336.png)

Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . They have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .

Synthesis Analysis

The synthesis of spiro compounds is a significant objective in organic and medicinal chemistry . Various methods for the synthesis of these compounds have been reported . For example, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides has been developed for efficient access to spiro[cyclopentane-1,3’-indoline] derivatives .Molecular Structure Analysis

Spirocyclic structures are inherently highly 3-dimensional. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This unique structure can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Chemical Reactions Analysis

Spiro compounds can participate in various chemical reactions. For example, they can act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure and functional groups. They can have different properties such as hardness, topography, and hydrophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Innovative Syntheses of Spiro Compounds : Research has led to the development of methodologies for synthesizing spiro compounds, including spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives. These compounds are synthesized through diastereoselective cyclopropanation reactions, showcasing the potential of spiro compounds in constructing complex molecular architectures with defined stereochemistry (Yong et al., 2007).

Antiviral Applications : Some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines have shown significant anti-influenza A virus activity, highlighting the potential of spiro compounds in antiviral research (Kolocouris et al., 1994).

Exploring Strained Carbene Reactions : Studies on spiro[3.3]hept-1-ylidene, a strained carbene, have shed light on [1,2]-sigmatropic rearrangements and ring contraction/expansion mechanisms. These insights contribute to understanding the behavior of highly strained spiro systems in synthetic chemistry (Rosenberg et al., 2016).

Biological and Pharmacological Research

Anticancer Activity : The synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, and their evaluation against human leukemia cell lines, demonstrate the application of spiro compounds in developing potential anticancer agents (Filatov et al., 2017).

Immunomodulatory Agents : Spirogermanium and its analogs have shown antiarthritic and immunosuppressive activities, providing a basis for the development of new therapies for autoimmune diseases and tissue transplantation rejection (Badger et al., 1990).

Wirkmechanismus

Mode of Action

Spirocyclic compounds are known for their high 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Spirocyclic compounds are often involved in a wide range of biochemical processes due to their diverse biological activities .

Result of Action

Spirocyclic compounds are often involved in a wide range of biological processes due to their diverse biological activities .

Zukünftige Richtungen

Spiro compounds continue to attract significant interest in medicinal chemistry due to their numerous biological activities . Future research will likely focus on developing new synthetic strategies to form these compounds in a stereoselective manner , and exploring their potential applications in various fields such as drug discovery .

Eigenschaften

IUPAC Name |

spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c13-8-9-7-12(9)5-6-14-11-4-2-1-3-10(11)12;/h1-4,9H,5-8,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFNZCWIJSZTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C13CC3CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

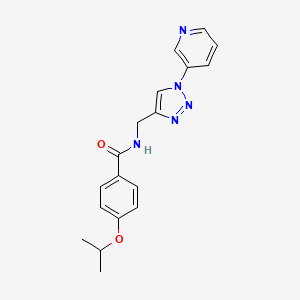

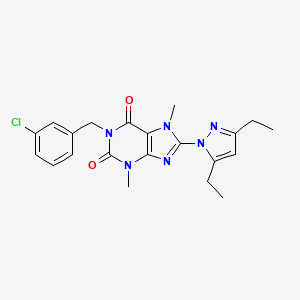

![2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2973253.png)

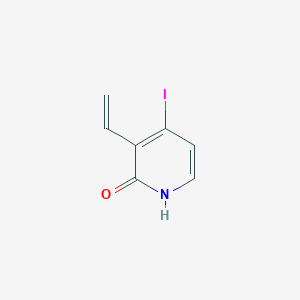

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)

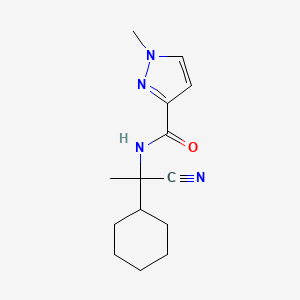

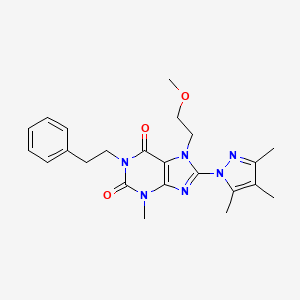

![N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2973257.png)

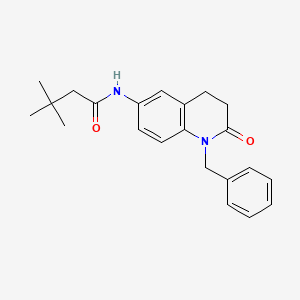

![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)

![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)

![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)